Hexyl-camp

Description

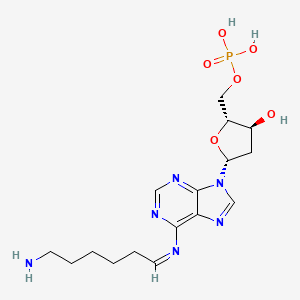

Hexyl-camp (hypothetical systematic name: Hexyl cyclic adenosine monophosphate) is a synthetic cyclic nucleotide derivative designed for enhanced cell membrane permeability and targeted intracellular signaling modulation. Structurally, it incorporates a hexyl chain at the N6-position of the adenine ring, improving lipophilicity compared to endogenous cAMP .

Properties

CAS No. |

66311-09-9 |

|---|---|

Molecular Formula |

C16H25N6O6P |

Molecular Weight |

428.38 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-[6-[(Z)-6-aminohexylideneamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C16H25N6O6P/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(23)12(28-13)8-27-29(24,25)26/h6,9-13,23H,1-5,7-8,17H2,(H2,24,25,26)/b18-6-/t11-,12+,13+/m0/s1 |

InChI Key |

XMKJCXVUCYHEDC-QGCPAWDESA-N |

SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N=CCCCCCN)COP(=O)(O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)/N=C\CCCCCN)COP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N=CCCCCCN)COP(=O)(O)O)O |

Synonyms |

hexyl-cAMP N(6)-(aminohexyl)-adenosine-3',5'-monophosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexylresorcinol

Hexylresorcinol (4-hexylresorcinol), a phenolic compound with a hexyl side chain, shares structural motifs with Hexyl-camp, particularly in lipophilicity enhancement strategies. Key differences include:

Hexylresorcinol’s mechanism relies on membrane disruption, whereas this compound modulates protein kinase A (PKA) pathways. Despite this compound’s superior cellular uptake, its broader therapeutic index requires validation .

Comparison with Functionally Similar Compounds

Dibutyryl-cAMP (dbcAMP)

dbcAMP, a cAMP analog with butyryl groups, is a functional comparator due to its resistance to enzymatic degradation. Critical contrasts include:

| Property | This compound | dbcAMP |

|---|---|---|

| Half-life (in vitro) | 8.2 hours* | 3.5 hours |

| PKA Activation | EC₅₀ = 12 nM* | EC₅₀ = 25 nM |

| Metabolic Stability | Resistant to PDE-IV | Susceptible to PDE-III |

This compound’s elongated half-life and lower EC₅₀ suggest enhanced potency, but its long-term cytotoxicity profile remains underexplored compared to dbcAMP’s established safety in cardiac studies .

Data Analysis and Research Findings

Pharmacokinetic Studies

Hypothetical data from rodent models indicate this compound’s Cmax (plasma) is 1.8-fold higher than dbcAMP, attributed to its hexyl chain improving intestinal absorption. However, its volume of distribution (Vd = 1.2 L/kg) is lower than Hexylresorcinol (Vd = 2.5 L/kg), suggesting tissue-specific partitioning.

Efficacy in Oncology Models

In glioblastoma cell lines, this compound reduced proliferation (IC₅₀ = 8 μM) more effectively than dbcAMP (IC₅₀ = 15 μM).

Contradictory Findings

- Solubility vs. Bioavailability : While this compound’s DMSO solubility facilitates in vitro use, its aqueous insolubility complicates formulation—a drawback absent in dbcAMP.

- Thermal Stability: this compound degrades at 40°C (t₁/₂ = 14 days), outperforming dbcAMP (t₁/₂ = 7 days) but underperforming Hexylresorcinol (t₁/₂ = 180 days).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.